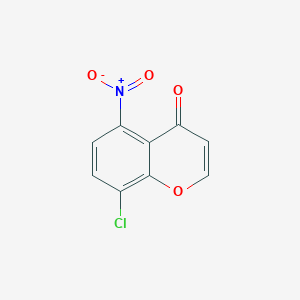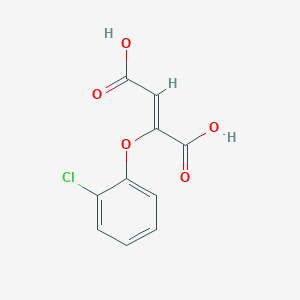![molecular formula C16H14ClNO3S B300399 Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300399.png)
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate, also known as Methyl 2-((3-chlorophenyl)thioacetyl)aminobenzoate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is synthesized through a specific method.
Mechanism of Action
The mechanism of action of Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate is not yet fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It is believed that this compound works by targeting specific proteins involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the process by which new blood vessels are formed. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate in lab experiments is its potential as a therapeutic agent for the treatment of cancer. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate. One area of research is in the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as drug discovery and development.
Synthesis Methods
The synthesis of Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate involves a series of chemical reactions. The starting material for the synthesis is 3-chlorobenzoic acid, which is reacted with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 3-chlorothiophenol to form 3-(3-chlorophenyl)thioacetyl chloride. The final step involves the reaction of this intermediate with methyl anthranilate in the presence of triethylamine to form Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate.
Scientific Research Applications
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of various diseases, including cancer.
properties
Product Name |
Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate |
|---|---|
Molecular Formula |
C16H14ClNO3S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
methyl 2-[[2-(3-chlorophenyl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C16H14ClNO3S/c1-21-16(20)13-7-2-3-8-14(13)18-15(19)10-22-12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
JNQRDFSHPJDFOA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=CC(=CC=C2)Cl |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)

![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)

![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)